4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide
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Overview
Description
4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is a quaternary ammonium compound that features a phenoxy group with an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide typically involves the following steps:
Preparation of 4-(4-Acetylphenoxy)butanoic acid: This intermediate can be synthesized by reacting 4-acetylphenol with butanoic acid under acidic conditions.
Quaternization: The 4-(4-Acetylphenoxy)butanoic acid is then reacted with trimethylamine in the presence of a suitable solvent to form the quaternary ammonium compound.
Bromination: Finally, the quaternary ammonium compound is treated with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium chloride in aqueous solution.
Major Products
Scientific Research Applications
4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis . This compound targets microbial cell membranes, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and has similar applications in industry.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(4-Acetylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is unique due to its specific acetylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective .
Properties
CAS No. |
112147-86-1 |
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Molecular Formula |
C15H24BrNO2 |
Molecular Weight |
330.26 g/mol |
IUPAC Name |
4-(4-acetylphenoxy)butyl-trimethylazanium;bromide |
InChI |
InChI=1S/C15H24NO2.BrH/c1-13(17)14-7-9-15(10-8-14)18-12-6-5-11-16(2,3)4;/h7-10H,5-6,11-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HQMTUAGTVQPGHE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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